molecular formula C9H7IN2O B8469338 5-Iodo-2-methyl-1,7-naphthyridin-8(7H)-one CAS No. 930303-56-3

5-Iodo-2-methyl-1,7-naphthyridin-8(7H)-one

Cat. No. B8469338
Key on ui cas rn: 930303-56-3
M. Wt: 286.07 g/mol
InChI Key: VDWKUIXGFUDVCO-UHFFFAOYSA-N
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Patent
US07511055B2

Procedure details

2-Methyl-7H-[1,7]naphthyridin-8-one (10.0 g, 62.4 mmol) was suspended in 300 ml acetonitrile and N-iodosuccinimide (16.9 g, 74.9 mmol) was added. The suspension was stirred for 3 hours at reflux. The reaction mixture was cooled to room temperature and filtered. The solid was washed with acetonitrile and dried for 30 minutes at 50° C. and <20 mbar, to get the desired compound as a brown solid (14.3 g, 80%), MS: m/e=287.0 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[CH:8]=[CH:7][NH:6][C:5](=[O:12])[C:4]=2[N:3]=1.[I:13]N1C(=O)CCC1=O>C(#N)C>[I:13][C:8]1[C:9]2[CH:10]=[CH:11][C:2]([CH3:1])=[N:3][C:4]=2[C:5](=[O:12])[NH:6][CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=NC=2C(NC=CC2C=C1)=O
Step Two
Name
Quantity
16.9 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried for 30 minutes at 50° C.
Duration
30 min

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC=1C=2C=CC(=NC2C(NC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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